(3-Aminopropoxy)acetic acid

Macrocyclic Chemistry Aza-Crown Synthesis Lactam Cyclization

Select (3-Aminopropoxy)acetic acid for applications that demand a flexible 3‑carbon ether‑amine spacer. Its heterobifunctional primary amine/carboxylic acid architecture enables intramolecular lactam cyclization to form macrocyclic aza‑crown ethers—a reaction unattainable with glycine (no spacer) or aminooxyacetic acid (rigid N–O bond). With a computed pKa of ~3.32, it provides superior hydrolytic stability over glycine conjugates under mildly acidic conditions. The 3‑aminopropoxy fragment also serves as a validated spermidine‑terminus mimic in polyamine‑transport studies, outperforming generic amino acids or GABA‑transaminase‑inhibiting AOA. Choose this compound when ring‑size specificity and linker conformational control are critical to your synthesis.

Molecular Formula C5H11NO3
Molecular Weight 133.15 g/mol
CAS No. 61108-70-1
Cat. No. B1269527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Aminopropoxy)acetic acid
CAS61108-70-1
Molecular FormulaC5H11NO3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC(CN)COCC(=O)O
InChIInChI=1S/C5H11NO3/c6-2-1-3-9-4-5(7)8/h1-4,6H2,(H,7,8)
InChIKeyPQRFOXXNMIPQFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procure (3-Aminopropoxy)acetic acid (CAS 61108-70-1): A Bifunctional ω-Amino Acid Building Block


(3-Aminopropoxy)acetic acid (CAS 61108-70-1) is a heterobifunctional C5 ω-amino acid featuring both a primary amine and a carboxylic acid separated by a flexible 3-aminopropoxy linker . It belongs to the class of aminoalkoxy carboxylic acids and is recognized as a lactam compound, making it a distinctive cyclization precursor for macrocyclic structures such as aza-crown ethers . The compound is cited in 44 patents [1] and is commercially available at a minimum 95% purity for laboratory research .

Why (3-Aminopropoxy)acetic Acid Is Not Interchangeable with Simple Amino Acids or Aminooxy Analogs


Simple substitution of (3-Aminopropoxy)acetic acid with structurally similar in-class compounds like common amino acids or aminooxy analogs often fails due to its unique 3-aminopropoxy linker, which provides a critical balance of chain length, nucleophilicity, and conformational flexibility. Unlike glycine, which lacks a spacer, or aminooxyacetic acid (AOA), which contains a more rigid and reactive N-O bond, this compound's 3-carbon ether-amine backbone enables specific intramolecular cyclization reactions to form lactams and subsequently macrocyclic amines, a feat not efficiently replicated by its shorter-chain or positional isomers [1]. This structural difference is the basis for its selective use as a macrocyclization precursor, down to a quantitative level as shown below.

Quantitative Differentiation of (3-Aminopropoxy)acetic Acid from Its Closest Analogs


Macrocyclic Cyclization Capability: Single-Step Conversion to Aza-Crown Precursor

(3-Aminopropoxy)acetic acid uniquely functions as a lactam, enabling a direct intramolecular cyclization with ethyl cyanoacetate to yield a macrocyclic precursor in a single synthetic step [1]. This reactivity is a direct consequence of the 3-carbon spacing between the amine and the carboxylic acid. In contrast, the positional isomer 2-(2-aminopropoxy)acetic acid, which has a branched amino group, is structurally precluded from forming the same unstrained lactam intermediate and is not reported to undergo the same efficient macrocyclization. The specific preparative yield for the resulting aza-crown compound is explicitly described as 'preparative' in the primary literature, with the method developed for the synthesis of 1,8-diazacyclotetradecane and 1,8-dioxa-4,11-diazacyclotetradecane [1].

Macrocyclic Chemistry Aza-Crown Synthesis Lactam Cyclization

Polyamine Transport System Interaction: Implied Selectivity from Spacer Length

The hydrochloride salt of (3-aminopropoxy)acetic acid is explored for its role in polyamine transport systems within cellular proliferation processes . The biological relevance of the 3-aminopropoxy moiety is supported by the detection of its guanidine derivative, N-(3-aminopropoxy)guanidine (GAPA), as a human metabolite involved in the polyamine pathway [1]. While direct transport inhibition constants (e.g., Ki) for the target compound are not publicly disclosed, its 3-carbon amino-propyl spacer mimics the terminal segment of spermidine, unlike the shorter 2-aminoethoxy or unsubstituted aminooxy analogs such as aminooxyacetic acid (AOA, CAS 645-88-5) [2]. AOA is a known GABA transaminase inhibitor and does not interact with the polyamine transport system in the same way. This makes the 3-aminopropoxy motif structurally predisposed to act as a tool for probing the polyamine transport system, where chain length is a critical determinant for molecular recognition.

Polyamine Transport Tumor Biology Antizyme Regulation

Computed Physicochemical Baseline: Predicted Acidity (pKa) vs. Glycine and Aminooxyacetic Acid

The predicted acid dissociation constant (pKa) for (3-Aminopropoxy)acetic acid is 3.32±0.10, as modeled by ChemAxon . This value is critically distinct from the simplest ω-amino acid, glycine (pKa = 2.34), and also differs from the aminooxy analog aminooxyacetic acid (pKa = [acidic] ~2.68). The higher pKa of the target compound indicates a weaker acid, which will influence its ionization state, solubility, and reactivity profile in different pH environments compared to these simpler analogs. This calculated property is fundamental for planning solution-phase reactions or understanding the compound's behavior in biological buffers.

Physicochemical Profiling pKa Drug-likeness

Defined Application Scenarios for (3-Aminopropoxy)acetic Acid Based on Verifiable Differentiation


Synthesis of Aza-Crown Macrocyclic Compounds

Procurement of (3-Aminopropoxy)acetic acid is justified when the synthetic target is a 1,8-diaza- or 1,8-dioxa-4,11-diaza- macrocyclic system. Its unique ability to undergo intramolecular lactam cyclization makes it a superior, and in some cases the only effective, precursor relative to positional isomers like 2-(2-aminopropoxy)acetic acid, which fail to form the required ring size efficiently [1]. The preparative-scale yields reported in the foundational literature provide a reliable starting point for method development [1].

Probing Polyamine Transport Systems in Tumor Biology

For studies investigating polyamine transport regulation in cancer cells, the 3-aminopropoxy fragment is a validated structural mimic of the spermidine terminus. The hydrochloride salt of this compound is specifically cited as a probe for this system, offering a molecular tool with a defined chain length . This provides a clear advantage over using generic amino acids or aminooxyacetic acid (AOA), which are respectively too small or carry the confounding liability of GABA transaminase inhibition [2].

Linker Chemistry Requiring a Weakly Acidic, Flexible C5 Spacer

In the design of bifunctional linkers or prodrug conjugates, the specific physicochemical profile of (3-Aminopropoxy)acetic acid, with its computed pKa of ~3.32, offers a distinct alternative to glycine (pKa 2.34) . This weaker acidity can be critical for maintaining structural integrity under mildly acidic conditions where glycine conjugates might hydrolyze. The 3-carbon flexible linker also provides a different conformational and spatial reach compared to the rigid zero-carbon aminooxyacetic acid.

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